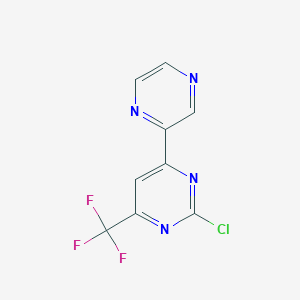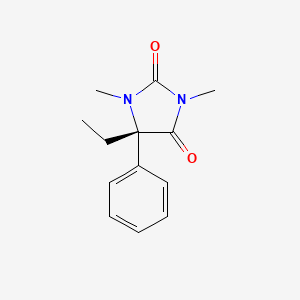
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a phenyl group attached to the imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-ethyl-N-methylurea with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically obtained through crystallization and subsequent drying.
化学反应分析
Types of Reactions
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different chemical applications.
科学研究应用
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (5S)-5-methyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- (5S)-5-ethyl-1,3-dimethyl-5-(4-methylphenyl)imidazolidine-2,4-dione
- (5S)-5-ethyl-1,3-dimethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m0/s1 |
InChI 键 |
UOKWEFNDJRRNST-ZDUSSCGKSA-N |
手性 SMILES |
CC[C@@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |
规范 SMILES |
CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
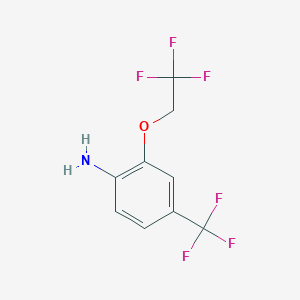
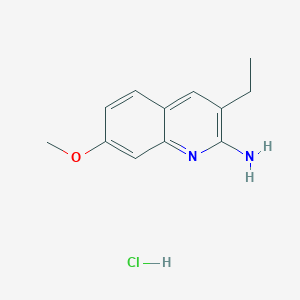
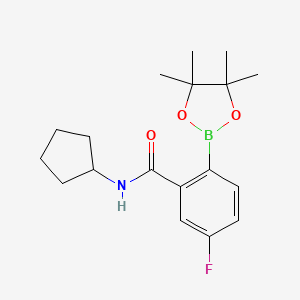
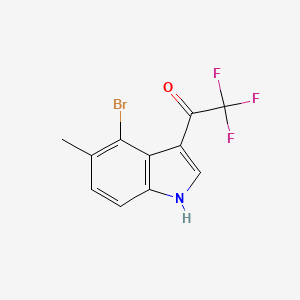
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
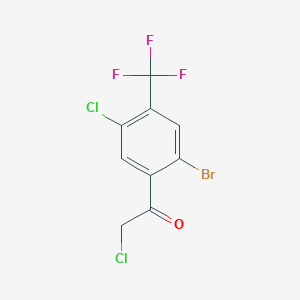
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)

![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
